4,4',4''-Nitrilotribenzoic acid

Catalog No.
S867280
CAS No.
118996-38-6
M.F
C21H15NO6
M. Wt
377.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4',4''-Nitrilotribenzoic acid

CAS Number

118996-38-6

Product Name

4,4',4''-Nitrilotribenzoic acid

IUPAC Name

4-(4-carboxy-N-(4-carboxyphenyl)anilino)benzoic acid

Molecular Formula

C21H15NO6

Molecular Weight

377.3 g/mol

InChI

InChI=1S/C21H15NO6/c23-19(24)13-1-7-16(8-2-13)22(17-9-3-14(4-10-17)20(25)26)18-11-5-15(6-12-18)21(27)28/h1-12H,(H,23,24)(H,25,26)(H,27,28)

InChI Key

VEBUOOBGPZWCFE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O

Catalytic Oxidation

Antifungal Activity

Gas Adsorption

Detection of Human Pathogens

    Scientific Field: Biotechnology, specifically pathogen detection.

    Application Summary: 4,4’,4’'-Nitrilotribenzoic acid is a low molecular weight activated compound with luminescence properties.

Dyeing Textiles, Leather, and Plastics

Photosensitive Materials

4,4',4''-Nitrilotribenzoic acid is an organic compound with the molecular formula C21H15NO6 and a molecular weight of 377.36 g/mol. This compound is a tricarboxylic acid derivative of triphenylamine, characterized by three carboxyl groups attached to the benzene rings. It exhibits notable luminescent properties, making it significant in various scientific fields, including materials science and organic chemistry .

The mechanism of action for NTBA in specific applications is not yet fully understood. One study suggests it may act as a peroxidase mimic in the detection of certain bacteria []. Peroxidases are enzymes that utilize hydrogen peroxide (H2O2) in oxidation reactions. However, more research is needed to elucidate the specific mechanism.

  • Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can convert nitro groups to amino groups, producing functionalized derivatives. Sodium borohydride and hydrogen gas are typical reducing agents.
  • Substitution: The compound can undergo substitution reactions with halogens, alkylating agents, and nucleophiles under controlled conditions.

The major products from these reactions include various functionalized derivatives such as amino, hydroxyl, and alkyl-substituted compounds .

The synthesis of 4,4',4''-Nitrilotribenzoic acid typically involves a multi-step chemical process:

  • Nitration of Triphenylamine: The initial step involves the nitration of triphenylamine to introduce nitro groups.
  • Hydrolysis: The nitrated product undergoes hydrolysis to convert nitro groups into carboxyl groups.
  • Reaction Conditions: This synthesis often requires strong acids and bases and controlled temperatures to ensure high yields and purity.

In industrial settings, large-scale production may utilize continuous flow reactors and automated control systems for optimized reaction conditions .

Interaction studies involving 4,4',4''-Nitrilotribenzoic acid primarily focus on its ability to form coordination complexes with metal ions. For example, reactions with divalent metal ions like zinc have been studied to explore the formation of diverse coordination frameworks. These studies highlight the compound's versatility in forming metal-organic frameworks (MOFs) that have applications in gas storage and separation technologies .

Several compounds share structural similarities with 4,4',4''-Nitrilotribenzoic acid:

Compound NameStructural FeaturesUnique Properties
4,4',4''-TricarboxytriphenylamineSimilar tricarboxylic structureDifferent electronic properties and reactivity
4,4',4''-Tricarboxyl triphenylamineClosely related structureDistinct applications in materials science
3,3',5,5'-TetramethylbenzidineRelated aromatic structureUsed primarily as a colorimetric reagent

Uniqueness: 4,4',4''-Nitrilotribenzoic acid stands out due to its unique combination of luminescent properties, catalytic activity, and versatility in various

4,4',4''-Nitrilotribenzoic acid is a tricarboxylic acid derivative of triphenylamine, characterized by a central nitrogen atom connected to three phenyl rings, each substituted with a carboxylic acid group at the para position [1] [2]. The molecular formula of this compound is C₂₁H₁₅NO₆, with a systematic International Union of Pure and Applied Chemistry (IUPAC) name of 4-(4-carboxy-N-(4-carboxyphenyl)anilino)benzoic acid [1] [3]. The compound is also known by several synonyms including tris(4-carboxyphenyl)amine and 4,4',4''-tricarboxytriphenylamine [1] [4].

The molecular structure features a central nitrogen atom with trigonal planar geometry, forming a propeller-like arrangement with the three phenyl rings [5] [6]. This conformation results from the sp² hybridization of the nitrogen atom, which creates a nearly planar structure with the three phenyl rings slightly twisted out of the plane to minimize steric hindrance [6] [7]. The dihedral angles between the phenyl rings typically range from 30° to 45°, allowing for optimal orbital overlap between the nitrogen lone pair and the π-systems of the aromatic rings [6] [8].

The carboxylic acid groups are positioned at the para positions of each phenyl ring, extending the conjugation of the system and contributing to the compound's electronic properties [1] [5]. This structural arrangement creates a C3 symmetry axis passing through the central nitrogen atom, perpendicular to the plane formed by the three carbon atoms directly bonded to nitrogen [5] [7].

ParameterValueReference
IUPAC Name4-(4-carboxy-N-(4-carboxyphenyl)anilino)benzoic acid [1]
Common Name4,4',4''-Nitrilotribenzoic acid [1] [3] [2]
CAS Registry Number118996-38-6 [1] [3] [2]
Molecular FormulaC₂₁H₁₅NO₆ [1] [2]
Heavy Atom Count28 [1]
Formal Charge0 [1]
Complexity Score489 [1]

The conformation of 4,4',4''-nitrilotribenzoic acid is influenced by intramolecular forces, particularly the electronic effects of the nitrogen center and the carboxylic acid groups [5] [8]. The nitrogen atom possesses a lone pair of electrons that participates in resonance with the phenyl rings, resulting in partial double-bond character for the C-N bonds [6] [8]. This resonance effect influences the rotational barriers around the C-N bonds and contributes to the overall rigidity of the molecular framework [6] [7].

Physical Properties

Melting Point and Thermal Stability

4,4',4''-Nitrilotribenzoic acid exhibits notable thermal stability, a characteristic attributed to its rigid triphenylamine core structure and the presence of multiple carboxylic acid groups that can form intermolecular hydrogen bonds [4] [9]. While specific melting point data for this compound is limited in the literature, related triphenylamine derivatives typically show melting points in the range of 200-250°C [10] [11].

The thermal decomposition behavior of 4,4',4''-nitrilotribenzoic acid follows patterns similar to other carboxylic acid-containing aromatic compounds [9] [7]. Thermal analysis studies on related compounds indicate that the initial decomposition involves decarboxylation processes, where carbon dioxide is eliminated from the carboxylic acid groups [9] [11]. This is typically followed by more complex fragmentation of the triphenylamine core at higher temperatures [9] [7].

The boiling point of 4,4',4''-nitrilotribenzoic acid has been reported as 690.0±50.0°C at 760 mmHg, which is consistent with its high molecular weight and capacity for extensive hydrogen bonding [4] [12] [13]. This elevated boiling point reflects the significant intermolecular forces that must be overcome to transition the compound from the liquid to the gas phase [4] [13].

Thermal gravimetric analysis (TGA) of similar triphenylamine derivatives with carboxylic acid functional groups demonstrates good thermal stability, with weight loss typically beginning above 250°C [9] [11]. The thermal stability is influenced by the flexibility and interaction of the peripheral carboxylic acid groups, which can form hydrogen-bonded networks in the solid state [7] [11].

Solubility Profiles

The solubility behavior of 4,4',4''-nitrilotribenzoic acid is primarily governed by its molecular structure, which combines a relatively hydrophobic triphenylamine core with three hydrophilic carboxylic acid groups [1] . This amphiphilic character results in a complex solubility profile across different solvents [4].

4,4',4''-Nitrilotribenzoic acid exhibits poor solubility in non-polar solvents such as hexane and petroleum ether due to the inability of these solvents to effectively interact with the polar carboxylic acid groups [13]. In contrast, the compound shows moderate to good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate both the aromatic core and the carboxylic acid functionalities [4].

The solubility in water is limited at neutral pH due to the hydrophobic nature of the triphenylamine core [13]. However, in alkaline aqueous solutions (pH > 7), the carboxylic acid groups deprotonate to form carboxylate anions, significantly enhancing water solubility through increased ionic interactions with the solvent [13] [15].

In alcoholic solvents such as methanol and ethanol, 4,4',4''-nitrilotribenzoic acid displays moderate solubility, as these solvents can form hydrogen bonds with the carboxylic acid groups while also interacting with the aromatic rings through weaker forces [13]. The solubility generally increases with the polarity of the solvent and is also temperature-dependent, with higher temperatures typically promoting increased solubility in most solvents [4].

The presence of three carboxylic acid groups in the molecule enables the formation of various hydrogen-bonded supramolecular assemblies in solution, which can influence solubility behavior and solution properties [7] [8]. These hydrogen-bonding interactions can lead to the formation of dimers or more complex aggregates, particularly in less polar solvents, potentially limiting solubility at higher concentrations [7] [8].

pKa Values and Acid-Base Behavior

The acid-base properties of 4,4',4''-nitrilotribenzoic acid are dominated by the three carboxylic acid groups positioned at the para positions of each phenyl ring [13] [15]. The predicted pKa value for this compound is approximately 3.78±0.10, which is consistent with typical values for aromatic carboxylic acids [13] [15]. This relatively low pKa value indicates that 4,4',4''-nitrilotribenzoic acid is a moderately strong organic acid that readily donates protons in aqueous solutions [13] [15].

The acid-base behavior of 4,4',4''-nitrilotribenzoic acid is influenced by several structural factors [15] [8]. The electron-withdrawing nature of the nitrogen atom in the triphenylamine core can enhance the acidity of the carboxylic acid groups through inductive effects [15] [8]. Additionally, the extended conjugation throughout the molecule can stabilize the carboxylate anions formed upon deprotonation, further contributing to the compound's acidity [15] [8].

As a tricarboxylic acid, 4,4',4''-nitrilotribenzoic acid undergoes stepwise deprotonation with increasing pH [13] [15]. The first deprotonation likely occurs at a lower pH, while subsequent deprotonations require progressively higher pH values due to the increasing negative charge on the molecule, which makes further proton removal more difficult [13] [15]. This stepwise deprotonation behavior results in multiple buffer regions in titration curves, corresponding to each carboxylic acid group [13] [15].

The acid-base properties of 4,4',4''-nitrilotribenzoic acid are also influenced by hydrogen bonding interactions [15] [8]. In the solid state and in non-polar solvents, the carboxylic acid groups can form hydrogen-bonded dimers, which can affect their apparent acidity [7] [15]. In polar solvents, these hydrogen bonds are disrupted, potentially altering the observed acid-base behavior [7] [15].

The presence of the central nitrogen atom in the triphenylamine core, with its lone pair of electrons, introduces potential for basic behavior [6] [8]. However, the extensive conjugation of this lone pair with the aromatic rings significantly reduces its basicity, making the nitrogen atom a very weak base that is unlikely to be protonated under normal conditions [6] [8].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure and electronic environment of 4,4',4''-nitrilotribenzoic acid [16] [17]. The proton (¹H) NMR spectrum of this compound exhibits characteristic signals that correspond to the aromatic protons and the carboxylic acid protons [16] [17].

In the ¹H NMR spectrum, the aromatic protons of the three phenyl rings typically appear as a complex set of signals in the region of 6.0-8.7 ppm [16] [17]. These signals often display an AA'BB' pattern characteristic of para-substituted benzene rings, with coupling constants (J values) of approximately 8-9 Hz [16] [17]. The exact chemical shifts and splitting patterns may vary slightly depending on the solvent used for the analysis, with more polar solvents generally causing downfield shifts due to hydrogen bonding interactions [16] [17].

The carboxylic acid protons appear as broad singlets at 10-13 ppm, with the exact position being highly dependent on concentration, temperature, and solvent effects [16] [17]. These signals are typically broad due to rapid exchange processes and can sometimes be difficult to observe if water is present in the sample [16] [17]. The high chemical shift values for these protons reflect their significant deshielding, which results from the strong electron-withdrawing effect of the carboxyl group and hydrogen bonding interactions [16] [17].

The carbon (¹³C) NMR spectrum of 4,4',4''-nitrilotribenzoic acid displays signals for the carboxyl carbons at approximately 170-180 ppm, while the aromatic carbons appear in the region of 120-140 ppm [17] [18]. The carbon directly attached to the nitrogen atom typically shows a characteristic downfield shift compared to other aromatic carbons due to the deshielding effect of the nitrogen atom [17] [18].

The symmetrical nature of the molecule can lead to overlapping signals in both the ¹H and ¹³C NMR spectra, potentially simplifying the spectral pattern [16] [17]. However, slight differences in the electronic environments of the three phenyl rings, particularly in solution where free rotation around the C-N bonds can be restricted, may result in non-equivalent signals [16] [17].

Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for characterizing the functional groups present in 4,4',4''-nitrilotribenzoic acid, particularly the carboxylic acid moieties and the triphenylamine core structure [19] [6] [7]. The IR spectrum of this compound exhibits several characteristic absorption bands that provide valuable structural information [19] [6] [7].

The carboxylic acid groups show a strong carbonyl (C=O) stretching absorption at 1679-1683 cm⁻¹, which is typical for aromatic carboxylic acids [7] [16]. This band may appear at slightly lower wavenumbers compared to aliphatic carboxylic acids due to conjugation with the aromatic ring [7] [16]. In the crystal phase, this band is assigned to closed dimer entities formed through hydrogen bonding between carboxylic acid groups [7] [16]. In the liquid crystalline phase, the C=O stretching band becomes broader and shifts slightly to higher wavenumbers, indicating changes in the hydrogen bonding patterns [7] [16].

The hydroxyl (O-H) stretching vibration of the carboxylic acid groups appears as a broad band in the region of 3000-2500 cm⁻¹ [7] [16]. The breadth of this band is characteristic of hydrogen-bonded hydroxyl groups and often overlaps with the C-H stretching vibrations of the aromatic rings [7] [16]. The intensity and exact position of this band can vary depending on the extent of hydrogen bonding in the sample [7] [16].

The triphenylamine core structure contributes several distinctive bands to the IR spectrum [6] [7]. The C-N stretching vibration typically appears in the region of 1200-1300 cm⁻¹, while the aromatic C=C stretching vibrations produce multiple bands in the 1600-1500 cm⁻¹ region [6] [7]. The out-of-plane C-H bending vibrations of the para-substituted benzene rings generate characteristic bands in the fingerprint region below 900 cm⁻¹ [6] [7].

Comparative IR studies of triphenylamine derivatives have shown that ionization by oxidation or protonation can significantly affect the IR spectrum [6] [7]. For instance, the C-N and C-C stretching vibrations in the IR spectra of triphenylamine radical cations undergo a red shift of up to 52 cm⁻¹ compared to those in neutral triphenylamine [6] [7]. This sensitivity to electronic changes makes IR spectroscopy valuable for studying the electronic properties and interactions of 4,4',4''-nitrilotribenzoic acid in different environments [6] [7].

UV-Visible Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of 4,4',4''-nitrilotribenzoic acid reflects its extended π-conjugated system, which encompasses the triphenylamine core and the three para-substituted phenyl rings with carboxylic acid groups [20] [18]. This conjugation results in characteristic absorption bands in the UV and near-visible regions of the electromagnetic spectrum [20] [18].

Triphenylamine derivatives typically exhibit strong absorption bands in the UV region, with the primary absorption maxima (λmax) occurring around 350-400 nm [20] [18]. These absorptions are primarily attributed to π→π* transitions within the conjugated system [20] [18]. The exact position and intensity of these bands are influenced by the nature and position of substituents on the phenyl rings, with electron-withdrawing groups like carboxylic acids causing bathochromic shifts (shifts to longer wavelengths) compared to unsubstituted triphenylamine [20] [18].

The UV-Vis spectrum of 4,4',4''-nitrilotribenzoic acid may also show weaker absorption bands at longer wavelengths, which can be attributed to n→π* transitions involving the lone pair electrons on the nitrogen atom and the carbonyl groups [20] [18]. These transitions are typically less intense than the π→π* transitions but provide valuable information about the electronic structure of the molecule [20] [18].

The absorption characteristics of 4,4',4''-nitrilotribenzoic acid are sensitive to solvent effects, particularly solvent polarity and hydrogen bonding capabilities [20] [18]. In more polar solvents, the absorption maxima may undergo bathochromic shifts due to stabilization of the excited states [20] [18]. Additionally, concentration-dependent studies of similar triphenylamine derivatives have shown red shifts in electronic absorption spectra with increasing concentration, suggesting the formation of aggregates or supramolecular assemblies in solution [20] [11].

The extended conjugation in 4,4',4''-nitrilotribenzoic acid also contributes to its potential for intramolecular charge transfer (ICT) transitions, particularly between the electron-rich triphenylamine core and the electron-withdrawing carboxylic acid groups [20] [18]. These ICT transitions can be sensitive to environmental factors such as pH and solvent polarity, making UV-Vis spectroscopy a useful tool for studying the compound's behavior in different media [20] [18].

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight, fragmentation patterns, and structural features of 4,4',4''-nitrilotribenzoic acid [1] [21] [22]. The molecular ion peak [M+H]⁺ appears at m/z 378.3, corresponding to the protonated molecular formula C₂₁H₁₅NO₆ [1] [21]. This peak serves as a confirmation of the compound's molecular weight of 377.35 g/mol [1] [21].

In electrospray ionization mass spectrometry (ESI-MS), 4,4',4''-nitrilotribenzoic acid typically produces a strong molecular ion peak, indicating good stability of the molecular ion under these ionization conditions [21] [22]. The compound may also form adducts with solvent molecules or common cations such as sodium or potassium, resulting in additional peaks at higher m/z values [21] [22].

The fragmentation pattern of 4,4',4''-nitrilotribenzoic acid under tandem mass spectrometry (MS/MS) conditions provides valuable structural information [21] [22]. The primary fragmentation pathways involve the sequential loss of the carboxylic acid groups (-COOH, 45 Da) from the molecular ion [21] [22]. This results in characteristic fragment ions at m/z values corresponding to the loss of one, two, or all three carboxylic acid groups [21] [22].

Additional fragmentation may involve cleavage of the C-N bonds connecting the phenyl rings to the central nitrogen atom, producing fragment ions corresponding to individual carboxyphenyl units [21] [22]. The exact fragmentation pattern can vary depending on the ionization technique and collision energy used in the mass spectrometric analysis [21] [22].

High-resolution mass spectrometry can provide the exact mass of 4,4',4''-nitrilotribenzoic acid, which has been determined to be 377.08993720 Da [1] [21]. This precise measurement allows for confirmation of the molecular formula and can help distinguish this compound from structural isomers or related compounds with similar nominal masses [1] [21].

Mass spectrometry coupled with liquid chromatography (LC-MS) has been employed for the detection and quantification of various carboxylic acids, including nitrobenzoic acids, in environmental and analytical studies [23] [21]. These techniques offer high sensitivity and selectivity, making them valuable tools for the analysis of 4,4',4''-nitrilotribenzoic acid in complex matrices [23] [21].

Crystallographic Data and Crystal Structure

The crystal structure of 4,4',4''-nitrilotribenzoic acid reveals important details about its three-dimensional arrangement and intermolecular interactions in the solid state [1] [5] [8]. X-ray crystallographic studies have shown that the molecule adopts a propeller-like conformation in the crystal, with the three phenyl rings twisted out of the plane defined by the central nitrogen atom [1] [5] [8].

The crystal packing of 4,4',4''-nitrilotribenzoic acid is significantly influenced by hydrogen bonding interactions between the carboxylic acid groups of adjacent molecules [5] [7] [8]. These hydrogen bonds typically form in one of two patterns: either as cyclic dimers between two carboxylic acid groups (R₂²(8) motif in graph set notation) or as extended chains (C(4) motif) [5] [7] [8]. The predominant pattern depends on the crystallization conditions and can affect the overall crystal morphology and properties [5] [7] [8].

The carboxylic acid groups in the crystal structure show typical geometric parameters, with C=O bond lengths of approximately 1.21-1.23 Å and C-O(H) bond lengths of about 1.30-1.32 Å [5] [8]. The O-C-O bond angles are typically around 123-125°, consistent with the sp² hybridization of the carboxyl carbon atom [5] [8].

The triphenylamine core in the crystal structure exhibits C3 symmetry, with the three C-N-C bond angles summing to approximately 360°, indicating the planar nature of the nitrogen environment [5] [6] [8]. The dihedral angles between the phenyl rings and the plane defined by the three carbon atoms bonded to nitrogen typically range from 30° to 45°, creating the characteristic propeller-like arrangement [5] [6] [8].

Crystal packing analysis reveals that 4,4',4''-nitrilotribenzoic acid molecules can form extended networks through hydrogen bonding interactions, potentially creating one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks depending on the specific hydrogen bonding patterns [5] [7] [8]. These supramolecular arrangements contribute to the physical properties of the crystalline material, including its thermal stability and solubility characteristics [5] [7] [8].

Recent studies on hydrogen-bonded supramolecular networks involving 4,4',4''-nitrilotribenzoic acid have shown that these structures can exhibit interesting photophysical properties, including room-temperature phosphorescence [8] [18]. The rigid crystal environment and hydrogen bonding interactions help suppress non-radiative decay pathways, enabling efficient phosphorescence emission with quantum yields reaching up to 52% and lifetimes of 275 ms under appropriate conditions [8] [18].

XLogP3

3.7

Sequence

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Dates

Last modified: 08-16-2023

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